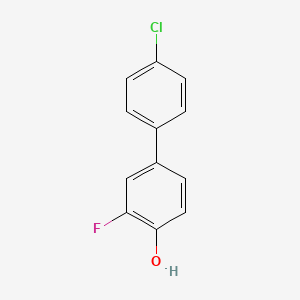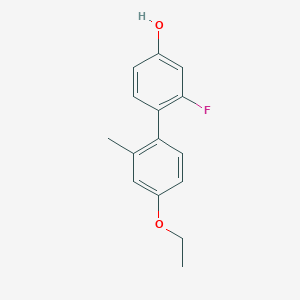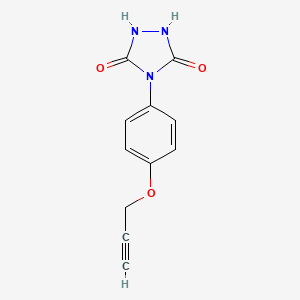
PTAD-Alkyne
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of PTAD-Alkyne involves the activation of PTAD (4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione) by stirring it in a 1:0.98 molar ratio with 1,3-dibromo-5,5-dimethylhydantoin in an organic solvent such as dimethylformamide or acetonitrile. The activation is indicated by a color change from colorless to deep red .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same activation and reaction conditions as in laboratory settings. The process is optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: PTAD-Alkyne primarily undergoes bioconjugation reactions, specifically copper-catalyzed azide-alkyne click chemistry reactions. This reaction is highly selective and efficient, making it ideal for modifying biomolecules .
Common Reagents and Conditions:
Reagents: Copper(I) catalysts, azide-containing compounds or biomolecules.
Major Products: The major products of these reactions are bioconjugates, such as proteins modified with polyethylene glycol chains or antibody-drug conjugates .
Wissenschaftliche Forschungsanwendungen
PTAD-Alkyne has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of PTAD-Alkyne involves the selective modification of tyrosine residues on proteins. The terminal alkyne group of this compound reacts with azide-containing compounds through copper-catalyzed azide-alkyne click chemistry. This reaction forms a stable triazole linkage, which is resistant to pH and temperature extremes as well as blood plasma .
Vergleich Mit ähnlichen Verbindungen
PTAD-Azide: Another derivative of PTAD used for bioconjugation through azide-alkyne click chemistry.
PTAD-Ketone: Used for bioconjugation through oxime formation reactions.
Uniqueness: PTAD-Alkyne is unique in its ability to selectively modify tyrosine residues with a terminal alkyne, allowing for subsequent modifications through click chemistry. This specificity and efficiency make it a valuable tool in various fields of research .
Eigenschaften
IUPAC Name |
4-(4-prop-2-ynoxyphenyl)-1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c1-2-7-17-9-5-3-8(4-6-9)14-10(15)12-13-11(14)16/h1,3-6H,7H2,(H,12,15)(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJYYZNVZZKSCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)N2C(=O)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



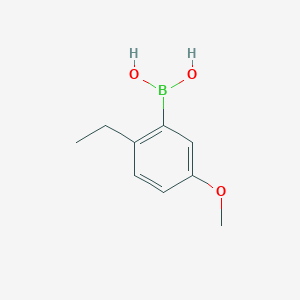
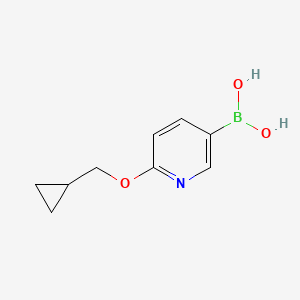

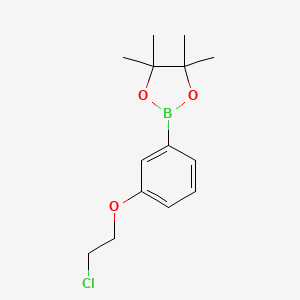
![4,6-Difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B1422126.png)
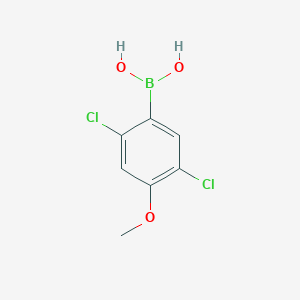
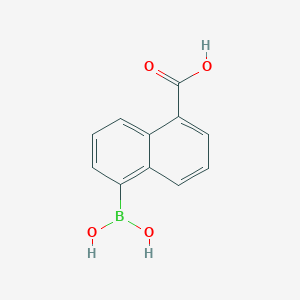
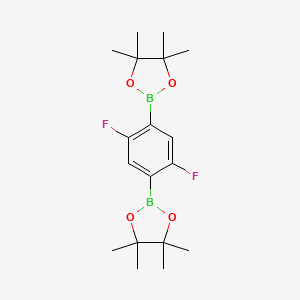
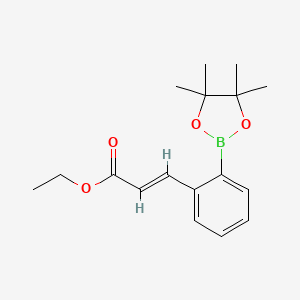
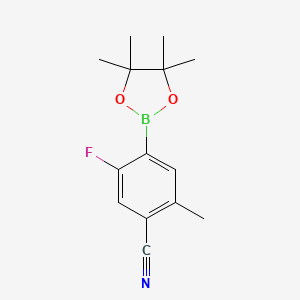
![2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol](/img/structure/B1422133.png)
